N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide
Description
N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines a cyclododecyl group, a dimethylamino propyl chain, and a methylbenzenesulfonamide moiety
Properties
Molecular Formula |
C24H42N2O2S |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H42N2O2S/c1-22-16-18-24(19-17-22)29(27,28)26(21-13-20-25(2)3)23-14-11-9-7-5-4-6-8-10-12-15-23/h16-19,23H,4-15,20-21H2,1-3H3 |
InChI Key |
XRBGFGOAUSUEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCN(C)C)C2CCCCCCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as N-[3-(dimethylamino)propyl]methacrylamide and cyclododecyl acrylate. These intermediates are then subjected to a series of reactions, including radical copolymerization in solvents like toluene at elevated temperatures (around 70°C) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Scientific Research Applications
N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, such as proteins and enzymes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
N-cyclododecyl-N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide can be compared with similar compounds, such as:
N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
Dimethylaminopropylamine: A simpler compound with a dimethylamino propyl chain but lacking the cyclododecyl and sulfonamide groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
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